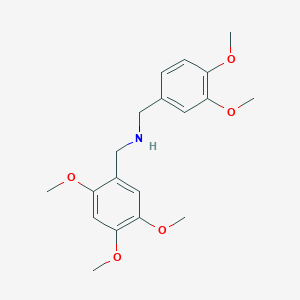![molecular formula C23H23N3O2 B4658142 2-{[(3,4-dimethylphenyl)acetyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B4658142.png)
2-{[(3,4-dimethylphenyl)acetyl]amino}-N-(3-pyridinylmethyl)benzamide
Overview
Description
2-{[(3,4-dimethylphenyl)acetyl]amino}-N-(3-pyridinylmethyl)benzamide, also known as DMXAA, is a small molecule that has been studied for its potential use in cancer treatment. DMXAA was first synthesized in 1998 and has since been the subject of numerous scientific studies.
Mechanism of Action
2-{[(3,4-dimethylphenyl)acetyl]amino}-N-(3-pyridinylmethyl)benzamide works by binding to and activating a protein called STING (stimulator of interferon genes). This activation leads to the production of cytokines such as TNF-α and IFN-α, which in turn activate immune cells such as macrophages and natural killer cells. These immune cells then attack the tumor cells, leading to their destruction.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of cytokines such as TNF-α and IFN-α, as well as to activate immune cells such as macrophages and natural killer cells. This compound has also been shown to inhibit the growth of blood vessels that feed tumors, a process known as angiogenesis.
Advantages and Limitations for Lab Experiments
One advantage of 2-{[(3,4-dimethylphenyl)acetyl]amino}-N-(3-pyridinylmethyl)benzamide in lab experiments is its ability to activate the immune system, which can lead to the destruction of tumor cells. However, this compound has also been shown to have toxic effects on normal cells, which can limit its use in certain experiments. Additionally, this compound has a relatively short half-life, which can make it difficult to study its effects over longer periods of time.
Future Directions
There are a number of future directions for research on 2-{[(3,4-dimethylphenyl)acetyl]amino}-N-(3-pyridinylmethyl)benzamide. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the development of new formulations of this compound that can improve its stability and bioavailability. Additionally, there is interest in studying the effects of this compound in combination with other cancer treatments, such as chemotherapy and radiation therapy. Finally, there is interest in studying the potential use of this compound in the treatment of other diseases, such as viral infections and autoimmune disorders.
Scientific Research Applications
2-{[(3,4-dimethylphenyl)acetyl]amino}-N-(3-pyridinylmethyl)benzamide has been studied extensively for its potential use in cancer treatment. It has been shown to have anti-tumor effects in a variety of cancer cell lines and animal models. This compound is thought to work by activating the immune system, specifically by inducing the production of cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α).
properties
IUPAC Name |
2-[[2-(3,4-dimethylphenyl)acetyl]amino]-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2/c1-16-9-10-18(12-17(16)2)13-22(27)26-21-8-4-3-7-20(21)23(28)25-15-19-6-5-11-24-14-19/h3-12,14H,13,15H2,1-2H3,(H,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHXXRHCDRJJUIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=O)NC2=CC=CC=C2C(=O)NCC3=CN=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(2-methoxyethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4658067.png)
![1-(2,4-difluorophenyl)-2-({5-[(2-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)ethanone](/img/structure/B4658068.png)

![1-methyl-5-(4-methylphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4658075.png)
![N-(2,6-dichlorophenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4658089.png)
![3-[(3-nitrobenzyl)oxy]benzonitrile](/img/structure/B4658093.png)

![N-[4-hydroxy-3-(2-hydroxy-1-naphthyl)phenyl]-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B4658116.png)
![N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-N'-isopropylthiourea](/img/structure/B4658124.png)
![N-[1-(1-adamantyl)propyl]-N'-(sec-butyl)urea](/img/structure/B4658130.png)
![1-[(2-chloro-5-methylphenoxy)acetyl]-4-methylpiperidine](/img/structure/B4658131.png)

![N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-2,2-diphenylacetamide](/img/structure/B4658138.png)
